4-Acetyl-N-methylaniline
Description
Overview of Anilines and N-Methylanilines in Advanced Organic Synthesis
Anilines, characterized by an amino group attached to a benzene (B151609) ring, are fundamental building blocks in organic chemistry. Their derivatives are integral to the synthesis of a wide range of organic products. N-methylanilines, a subset of anilines where a methyl group is attached to the nitrogen atom, are particularly valuable. wikipedia.orgbyjus.com They serve as crucial intermediates in the production of dyes, agrochemicals, and other specialized organic compounds. wikipedia.org
The synthesis of N-methylaniline itself has been a subject of extensive research, with methods evolving to improve yield and selectivity. A common industrial method involves the reaction of aniline (B41778) with methanol (B129727) in the presence of an acid catalyst like sulfuric acid. google.com However, this method often leads to the formation of the undesired byproduct N,N-dimethylaniline. google.com To address this, alternative catalytic systems have been developed. For instance, reacting aniline and methanol in the presence of specific copper and chromium-based catalysts has been shown to produce N-methylaniline with high selectivity and yield. google.com Another approach involves the reaction of aniline with dimethyl sulfate, followed by a multi-step process to isolate the N-methylaniline. chemicalbook.com
N-methylaniline is also a key component in certain antiknock agents for gasoline, highlighting its industrial relevance. wikipedia.orggoogle.com Its use as a solvent and as a precursor for various organic transformations underscores the importance of N-methylated anilines in both industrial and laboratory-scale organic synthesis. wikipedia.org
The Significance of N-Acetylated Anilines in Contemporary Chemical Research
N-acetylation is a common and vital reaction in organic synthesis, often employed to introduce an acetyl group onto primary and secondary amines. derpharmachemica.comjocpr.comlibretexts.org This transformation is significant for several reasons. Firstly, acetylation can act as a protective strategy for amino groups, moderating their reactivity towards oxidizing agents and electrophiles. libretexts.org The resulting acetamides are typically crystalline solids, which facilitates their purification through recrystallization and allows for characterization via melting point analysis. libretexts.org
The N-acetylation of anilines has been achieved through various methods. A traditional approach involves the use of acetic anhydride (B1165640). derpharmachemica.comlibretexts.org However, due to its use in illicit drug manufacturing, the availability of acetic anhydride is restricted in some regions. derpharmachemica.comjocpr.com This has spurred the development of alternative and more environmentally friendly acetylation methods. For example, the use of acetyl chloride in the presence of a base and a phase transfer catalyst has been shown to be an efficient methodology. derpharmachemica.com Another "green" approach involves the direct acylation of anilines with acetic acid, often assisted by microwave irradiation, which can produce high yields with water as the only byproduct. ymerdigital.com Researchers have also explored the use of clay and other catalysts to facilitate this transformation. jocpr.com
Computational chemistry has also played a role in understanding the N-acetylation of anilines. Studies have shown that the partial atomic charge on the amine nitrogen is a key predictor of whether an aniline will undergo N-acetylation. nih.gov This predictive capability can aid in the rational design of synthetic pathways and the prediction of metabolic fates of aniline-containing compounds. nih.gov
Research Trajectory and Evolution of Investigations Pertaining to 4-Acetyl-N-methylaniline
This compound, also known as 4'- (Methylamino)acetophenone or N-Methyl-4-acetylaniline, is a specific N-acetylated aniline derivative that has garnered attention for its utility as a versatile intermediate. chemimpex.com Its structure, featuring both an acetyl group and a methylamino group on the benzene ring, makes it a valuable building block in the synthesis of more complex molecules. chemimpex.com
Research into this compound has primarily focused on its role as an intermediate in the production of dyes, pigments, and pharmaceuticals. chemimpex.com The presence of the acetyl group enhances its reactivity, making it suitable for various chemical reactions. chemimpex.com It is particularly noted for its application in the textile and coatings industries, where it contributes to the creation of vibrant and durable colors. chemimpex.com Furthermore, its applications extend to the formulation of agrochemicals and specialty chemicals. chemimpex.com
The compound's physical and chemical properties have been well-documented, providing a solid foundation for its use in research and development.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 17687-47-7 | chemimpex.comsigmaaldrich.comnih.gov |
| Molecular Formula | C9H11NO | chemimpex.comsigmaaldrich.comnih.gov |
| Molecular Weight | 149.19 g/mol | chemimpex.comsigmaaldrich.comnih.gov |
| Appearance | Pale yellow powder | chemimpex.com |
| Melting Point | 103-107 °C | sigmaaldrich.com |
| Purity | ≥ 97% | sigmaaldrich.comsigmaaldrich.comfishersci.ca |
The ongoing investigation into this compound and its derivatives continues to reveal new applications and synthetic possibilities, solidifying its importance in the landscape of contemporary chemical research.
Structure
3D Structure
Properties
IUPAC Name |
1-[4-(methylamino)phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c1-7(11)8-3-5-9(10-2)6-4-8/h3-6,10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDBAYICEBDZUNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50469340 | |
| Record name | 4-Acetyl-N-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50469340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17687-47-7 | |
| Record name | 4-Acetyl-N-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50469340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[4-(methylamino)phenyl]ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Ii. Synthetic Methodologies for 4 Acetyl N Methylaniline and Analogous Derivatives
Strategic Approaches to the Synthesis of N-Methylanilines
The formation of N-methylaniline is a critical first step in the synthesis of 4-Acetyl-N-methylaniline. The primary methods for this transformation are alkylation and reductive amination.
Alkylation of aniline (B41778) with a methylating agent is a common route to N-methylaniline. echemi.com This can be achieved using methyl halides or through Friedel-Crafts alkylation. echemi.comyufenggp.com The reaction conditions, including the choice of catalyst, temperature, and solvent, are crucial for optimizing the yield and selectivity of N-methylaniline over the undesired by-product, N,N-dimethylaniline. echemi.comgoogle.com
Vapor-phase methylation of aniline with methanol (B129727) over solid catalysts is an industrially significant method. researchgate.netgoogle.com For instance, using a Sn-MFI molecular sieve (SiO2/SnO2=50) can achieve 55% aniline conversion with 60% selectivity for N-methylaniline. researchgate.net Another approach involves a two-step vapor-phase alkylation using copper oxide-based catalysts, where the first step achieves 85-95% conversion to N-methylaniline, and a second step at a slightly lower temperature increases the conversion to over 98%. google.com
Reductive amination offers an alternative pathway to N-methylaniline. This can involve the reaction of aniline with formaldehyde (B43269) followed by reduction, or the direct reductive amination of ketones with secondary aryl amines like N-methylaniline to form more complex tertiary amines. nih.gov For example, a range of ketones can be reacted with N-methylaniline using trichlorosilane (B8805176) as a reducing agent and tetramethylethylenediamine (TMEDA) as a Lewis base activator to produce hindered tertiary amines in high yields. nih.govresearchgate.net
| Method | Reactants | Catalyst/Reagent | Conditions | Key Findings |
| Vapor-Phase Methylation | Aniline, Methanol | Sn-MFI molecular sieve | 573–673 K | 55% aniline conversion, 60% N-methylaniline selectivity. researchgate.net |
| Two-Step Vapor-Phase Alkylation | Aniline, Methanol | Copper oxide-based | Step 1: 230-260°C; Step 2: 220-240°C | >98% conversion to N-methylaniline. google.com |
| Reductive Amination | Ketones, N-methylaniline | Trichlorosilane, TMEDA | Room temperature, 36h | High yield of corresponding tertiary amines. nih.gov |
Acylation Reactions in the Generation of Acetylated Aniline Derivatives
Once N-methylaniline is obtained, the next step is the introduction of an acetyl group onto the aromatic ring, typically at the para position, to yield this compound.
The direct acetylation of N-methylaniline is a common laboratory and industrial method. This is typically a Friedel-Crafts acylation reaction where N-methylaniline is treated with an acetylating agent like acetyl chloride or acetic anhydride (B1165640) in the presence of a Lewis acid catalyst. google.com The reaction is often carried out in an anhydrous solvent such as dichloromethane (B109758). The basicity of the amino group in aniline derivatives can pose a challenge for traditional Friedel-Crafts acylation due to its interaction with the Lewis acid catalyst. google.com However, the use of certain catalysts can overcome this issue. For example, gallium(III) triflate (Ga(OTf)3) has been shown to effectively catalyze the acylation of N-methanesulfonyl-N-methylaniline with acetic anhydride, yielding the acylated product in high yield. google.com
A straightforward method involves the direct acetylation of N-methylaniline with acetic anhydride at room temperature in a solvent like dichloromethane or toluene, with a base such as sodium acetate (B1210297) or pyridine (B92270) acting as a catalyst. This can result in yields of 75-85%.
A multi-step synthesis often begins with a different aromatic precursor, such as aniline. A common strategy involves first protecting the amino group, then performing the acylation, followed by methylation, and finally deprotection if necessary. For example, aniline can be acetylated to form acetanilide. libretexts.org This protection of the amine group as an amide reduces its reactivity and directs subsequent electrophilic substitution to the para position due to steric hindrance. utdallas.edu Following acylation, the nitrogen can be methylated, and then the protecting group can be removed to yield the final product. This multi-step approach allows for greater control over the final product's structure. libretexts.org
Another multi-step route starts with the nitration of an appropriate precursor, followed by reduction of the nitro group to an amine, and then the necessary acylation and methylation steps. libretexts.orgrsc.org
| Method | Starting Material | Reagents | Key Features |
| Direct Acetylation | N-methylaniline | Acetic anhydride, base (e.g., sodium acetate) | Simple, direct method with good yields (75-85%). |
| Friedel-Crafts Acylation | N-methanesulfonyl-N-methylaniline | Acetic anhydride, Ga(OTf)3 | Overcomes challenges of acylating aniline derivatives. google.com |
| Multi-step from Aniline | Aniline | 1. Acetic anhydride 2. Methylating agent 3. Deprotection | Protection of amine group allows for regioselective acylation. libretexts.orgutdallas.edu |
Catalytic Systems in the Synthesis of this compound and Related Structures
Catalysts play a pivotal role in the synthesis of both the N-methylaniline precursor and the final acylated product. In the N-methylation of aniline, various catalytic systems have been developed to improve efficiency and selectivity.
For the vapor-phase methylation of aniline with methanol, copper-containing catalysts are widely used. google.comgoogle.com These can be promoted with other metal oxides like manganese, iron, chromium, zinc, or cobalt. google.com Another patented process utilizes a copper-chromium-aluminum catalyst for the hydrogenation of nitrobenzene (B124822) in the presence of methanol to produce N-methylaniline. google.com Homogeneous catalysts, such as Ru-pincer complexes, have also been employed for the N-methylation of aniline with methanol at lower temperatures (60–100°C).
| Reaction | Catalyst | Advantages |
| N-methylation of Aniline | Copper-containing catalysts (promoted with Mn, Fe, Cr, Zn, Co) | High conversion and selectivity in vapor-phase reactions. google.com |
| N-methylation of Aniline | Ru-pincer complexes | Homogeneous catalysis at lower temperatures. |
| One-pot N-methylation and Acetylation | Ru/CeO₂ | Reduces purification steps and improves atom economy. |
| Friedel-Crafts Acylation | Gallium(III) triflate (Ga(OTf)3) | Effective for acylation of protected aniline derivatives. google.com |
Isotopic Labeling Strategies for this compound in Advanced Research
Isotopically labeled compounds are invaluable tools in metabolic studies and mechanistic investigations. medchemexpress.comnih.gov this compound can be synthesized with isotopic labels, such as ¹³C and deuterium (B1214612) (²H or D), to trace its metabolic fate or to elucidate reaction mechanisms. medchemexpress.comnih.gov
For instance, this compound-¹³C,d₃ is a commercially available isotopologue. medchemexpress.com The synthesis of such labeled compounds often involves using a labeled precursor. A unified synthetic strategy for preparing a suite of isotopically labeled N-methylanilines utilizes various stable isotopologues of nitromethane (B149229) (e.g., CD₃NO₂, CH₃¹⁵NO₂, and ¹³CH₃NO₂) as a methylamine (B109427) surrogate in a reaction with arylboronic acids. nih.gov This method, catalyzed by an organophosphorus-based catalyst, allows for programmed labeling. nih.gov
Another approach involves isotope exchange reactions. For example, a base-catalyzed transamidation reaction can be used to introduce an isotopic label into an amide. While not directly applied to this compound in the provided sources, this strategy demonstrates the potential for late-stage isotopic labeling of related structures. rsc.org
Synthesis of Deuterated and Carbon-13 Labeled this compound Derivatives
The synthesis of isotopically labeled compounds is crucial for a variety of scientific applications, including metabolic analysis and as internal standards in quantitative mass spectrometry. google.commedchemexpress.com For this compound, isotopic labeling can be strategically introduced at different positions within the molecule, such as the N-methyl group or the acetyl moiety. The existence of commercially available this compound-13C,d3 indicates that synthetic routes to these labeled derivatives have been developed. medchemexpress.com
The preparation of these labeled compounds generally involves a multi-step synthetic sequence, starting with isotopically labeled precursors. These precursors are then incorporated into the final molecular structure through established chemical transformations.
Synthesis of Deuterated this compound
The introduction of deuterium into the N-methyl group of this compound can be achieved by utilizing a deuterated methylating agent in the synthesis of the N-methylaniline precursor. A common strategy involves the reaction of aniline with a deuterated methyl source. For instance, N-methyl-d3-aniline can be prepared using deuterated methyl iodide (CD3I). rsc.org
A general approach for the N-methylation of anilines involves reacting the parent aniline with a methylating agent in the presence of a base. scispace.com For the synthesis of N-(methyl-d3)-aniline, aniline can be reacted with iodomethane-d3 (B117434) in the presence of a base such as potassium hydroxide (B78521) and a phase transfer catalyst like tetra-n-butylammonium iodide. rsc.org The resulting N-(methyl-d3)-aniline can then be subjected to an acylation reaction to introduce the acetyl group.
The final step is the acetylation of the N-(methyl-d3)-aniline intermediate. This can be accomplished using standard acetylating agents like acetyl chloride or acetic anhydride. ncert.nic.inderpharmachemica.com The reaction is typically carried out in a suitable solvent, and a base is often added to neutralize the acidic byproduct. derpharmachemica.com
Table 1: Proposed Synthetic Route for 4-Acetyl-N-(methyl-d3)-aniline
| Step | Reactants | Reagents/Conditions | Product |
| 1 | Aniline, Iodomethane-d3 | Potassium hydroxide, tetra-n-butylammonium iodide, benzene (B151609), water, 90 °C | N-(methyl-d3)-aniline |
| 2 | N-(methyl-d3)-aniline, Acetyl chloride | Base (e.g., K2CO3), Solvent (e.g., DMF) | 4-Acetyl-N-(methyl-d3)-aniline |
This table is a representation of a plausible synthetic route based on established methodologies. rsc.orgderpharmachemica.com
Synthesis of Carbon-13 Labeled this compound
The incorporation of a carbon-13 label into the acetyl group of this compound is typically achieved by using a 13C-labeled acetylating agent. A common precursor for this is [13C2]acetyl chloride, which can be synthesized from 13C-labeled starting materials. mdpi.com
The synthesis would involve the acylation of N-methylaniline with [13C2]acetyl chloride. This reaction, a Friedel-Crafts acylation, can be catalyzed by a Lewis acid. However, direct acylation of anilines can sometimes be challenging due to the basicity of the amino group. An alternative is to protect the amine, perform the acylation, and then deprotect, though direct acylation is also possible under specific conditions. lookchem.com For instance, the acetylation of N-methylaniline derivatives can be achieved using acetic anhydride in the presence of a gallium triflate catalyst. lookchem.com
A plausible route would be the reaction of N-methylaniline with [13C2]acetyl chloride in the presence of a suitable catalyst and solvent system to yield 4-(acetyl-13C2)-N-methylaniline. mdpi.com
Table 2: Proposed Synthetic Route for 4-(Acetyl-13C2)-N-methylaniline
| Step | Reactants | Reagents/Conditions | Product |
| 1 | N-methylaniline, [13C2]Acetyl chloride | Lewis acid catalyst (e.g., Ga(OTf)3), Solvent (e.g., 1,2-dichloroethane) | 4-(Acetyl-13C2)-N-methylaniline |
This table is a representation of a plausible synthetic route based on established methodologies. mdpi.comlookchem.com
Synthesis of Dual-Labeled this compound-13C,d3
The synthesis of the dual-labeled compound, this compound-13C,d3, would involve a combination of the strategies outlined above. The synthesis would begin with the preparation of N-(methyl-d3)-aniline as previously described. This deuterated intermediate would then be acylated using a 13C-labeled acetylating agent such as [13C2]acetyl chloride.
Table 3: Proposed Synthetic Route for 4-Acetyl-N-(methyl-d3)-aniline-13C2
| Step | Reactants | Reagents/Conditions | Product |
| 1 | Aniline, Iodomethane-d3 | Potassium hydroxide, tetra-n-butylammonium iodide, benzene, water, 90 °C | N-(methyl-d3)-aniline |
| 2 | N-(methyl-d3)-aniline, [13C2]Acetyl chloride | Lewis acid catalyst (e.g., Ga(OTf)3), Solvent (e.g., 1,2-dichloroethane) | 4-Acetyl-N-(methyl-d3)-aniline-13C2 |
This table is a representation of a plausible synthetic route based on established methodologies. rsc.orgmdpi.comlookchem.com
Iii. Reactivity and Mechanistic Investigations of 4 Acetyl N Methylaniline
Electrophilic Aromatic Substitution (EAS) Reactions of 4-Acetyl-N-methylaniline
Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for functionalizing aromatic rings. In the case of this compound, the outcome of such reactions is governed by the electronic and steric influences of the N-methylamino and acetyl substituents.
The regiochemical outcome of EAS reactions on a substituted benzene (B151609) ring is determined by the nature of the existing substituents. These groups can be classified as activating or deactivating and as ortho-, para-, or meta-directing. libretexts.orglibretexts.org
The N-methylamino group (-NHCH₃) is an activating group. The lone pair of electrons on the nitrogen atom can be delocalized into the benzene ring through resonance, increasing the electron density of the ring and making it more susceptible to electrophilic attack. libretexts.org This resonance effect is particularly pronounced at the ortho and para positions, making the N-methylamino group an ortho-, para-director.
Conversely, the acetyl group (-COCH₃) is a deactivating group. The carbonyl group is electron-withdrawing due to both induction and resonance, pulling electron density away from the aromatic ring and making it less reactive towards electrophiles. libretexts.org This deactivating effect is strongest at the ortho and para positions, which consequently directs incoming electrophiles to the meta position. libretexts.org
In this compound, these two groups are para to each other. The activating, ortho-, para-directing N-methylamino group and the deactivating, meta-directing acetyl group exert opposing influences on the aromatic ring. Generally, activating groups have a stronger directing effect than deactivating groups. youtube.com Therefore, the N-methylamino group is the dominant directing group, favoring substitution at the positions ortho to it (positions 3 and 5).
However, the acetyl group on the nitrogen in an N-acyl aniline (B41778), such as N-acetyl-4-methylaniline, moderates the activating effect of the amino group because the nitrogen's lone pair is also delocalized onto the adjacent carbonyl group. libretexts.org Despite this, the N-acyl group remains an ortho-, para-director. In the case of N-acetyl-4-methylaniline, the N-acetyl group is considered the stronger directing group compared to the methyl group, leading primarily to substitution at the ortho position relative to the N-acyl group. rsc.org
Table 1: Directing Effects of Functional Groups in Electrophilic Aromatic Substitution
| Functional Group | Type | Directing Effect | Influence on Reactivity |
| -NHCH₃ (Methylamino) | Activating | Ortho, Para | Increases reactivity |
| -COCH₃ (Acetyl) | Deactivating | Meta | Decreases reactivity |
| -NHCOCH₃ (N-Acyl) | Activating (moderated) | Ortho, Para | Increases reactivity (less than -NH₂) |
The regioselectivity of EAS reactions on this compound is a consequence of the interplay between the electronic directing effects and steric hindrance. As established, the N-methylamino group directs incoming electrophiles to the 3 and 5 positions. Since these two positions are electronically equivalent, the distribution of products will be influenced by the steric bulk of the incoming electrophile and the substituents already present on the ring.
The presence of a substituent at the ortho position of an aniline derivative can introduce significant steric hindrance, which can impede the approach of an electrophile to the adjacent positions on the aromatic ring. vaia.com While the N-methylamino group in this compound does not have an ortho alkyl substituent, the principle of steric hindrance is crucial in predicting reaction outcomes, especially with bulky electrophiles. The electrophile will preferentially attack the less sterically hindered position. In the case of this compound, the positions ortho to the N-methylamino group (3 and 5) are sterically equivalent.
For a related compound, N-acetyl-4-methylaniline, nitration results in the main product being ortho to the N-acyl group. rsc.org This suggests that the electronic directing effect of the N-acyl group is the primary determinant of regioselectivity. However, if the N-acyl group is very bulky, such as an N-succinimidyl group, the directing effect can be altered, and the less sterically hindered methyl group can become the dominant director. rsc.org
Therefore, for EAS reactions of this compound, substitution is expected to occur primarily at the 3- and 5-positions, with the potential for di-substitution if the reaction conditions are harsh enough. The ratio of mono-substituted products would be close to 1:1 unless a particularly bulky electrophile is used, which might show a slight preference for the less crowded environment, although in this specific molecule, the steric environments of the 3 and 5 positions are very similar.
Nucleophilic Reactivity and Transformations Involving the Amine Moiety
The amine moiety in this compound possesses a lone pair of electrons on the nitrogen atom, rendering it nucleophilic. However, the nucleophilicity is influenced by both electronic and steric factors.
The acetyl group attached to the para position is electron-withdrawing, which reduces the electron density on the nitrogen atom of the N-methylamino group. This, in turn, decreases its basicity and nucleophilicity compared to N-methylaniline itself. yufenggp.com Despite this reduction, the nitrogen atom can still participate in nucleophilic reactions.
Studies on the nucleophilic aromatic substitution (SNAr) reactions of aniline and N-methylaniline have shown that N-methylaniline is a significantly weaker nucleophile than aniline. rsc.orgresearchgate.net This is attributed to the increased steric hindrance around the nitrogen atom due to the methyl group, which impedes its approach to an electrophilic center. rsc.orgresearchgate.net For instance, the reaction of N-methylaniline with certain electrophiles is extremely slow compared to the reaction with aniline. rsc.orgresearchgate.net In some cases, N-methylaniline has been reported to be unreactive where other less sterically hindered amines react. researchgate.net
The amine moiety of this compound can undergo typical reactions of secondary amines, such as acylation and alkylation, although its reduced nucleophilicity may require more forcing reaction conditions. For example, it can serve as an intermediate in the synthesis of more complex molecules by forming new bonds at the nitrogen atom. chemimpex.com
Oxidative and Reductive Pathways of this compound
The functional groups of this compound allow for both oxidative and reductive transformations.
Oxidative Pathways: The N-methylamino group is susceptible to oxidation. The oxidation of anilines can be complex, leading to a variety of products. For instance, the oxidation of N-methylaniline with chromic acid has been studied, indicating that the amine functionality is a primary site of reaction. asianpubs.org In biological systems or under specific chemical conditions, oxidation can occur at the nitrogen atom (N-oxidation) or at the α-carbon of the methyl group (α-C-oxidation). nih.gov The oxidation of this compound can potentially lead to the formation of corresponding quinones or other oxidized derivatives.
Reductive Pathways: The acetyl group is the primary site for reduction. The carbonyl group of the acetyl moiety can be reduced to a secondary alcohol, yielding 1-(4-(methylamino)phenyl)ethanol, using reducing agents like sodium borohydride. More potent reducing agents, such as lithium aluminum hydride, could potentially reduce the carbonyl group completely to a methylene (B1212753) group, although this might also affect other parts of the molecule.
Table 2: Potential Oxidative and Reductive Transformations
| Reaction Type | Reagent Example | Potential Product(s) |
| Oxidation | Potassium permanganate, Chromic acid | Quinone derivatives, N-oxide, α-C-oxidized products |
| Reduction | Sodium borohydride, Lithium aluminum hydride | 1-(4-(methylamino)phenyl)ethanol, 4-Ethyl-N-methylaniline |
Reaction Mechanisms of this compound in Complex Chemical Environments
The utility of this compound as a chemical intermediate, particularly in the synthesis of dyes and pharmaceuticals, exposes it to a variety of complex reaction conditions where intricate mechanistic pathways can be operative. chemimpex.com
For instance, in the synthesis of heterocyclic structures like tetrahydroquinolines, aniline derivatives are key starting materials. The reaction often proceeds through a series of steps involving imine and enamine intermediates, followed by intramolecular cyclization and subsequent aromatization. beilstein-journals.org Although a specific study on this compound in this context is not detailed, its structural similarity to other anilines used in such syntheses suggests it could undergo similar transformations.
Furthermore, under thermal or acid-catalyzed conditions, N-acyl-N-methylaniline derivatives can undergo complex rearrangements. Studies on N-methyl-N-nitroanilines, for example, have shown that thermal rearrangements can proceed through a radical pair mechanism involving the homolysis of the N-N bond. researchgate.net Acid-catalyzed rearrangements of the same compounds follow a different pathway, initiated by protonation and leading to cationic radical intermediates. researchgate.net These studies provide a framework for understanding the potential for radical-mediated and rearrangement reactions of this compound in acidic or high-temperature environments.
The reaction of 4-methyl aniline with hydroxyl radicals has been investigated computationally, revealing that the reaction can proceed through either H-abstraction or OH addition to the aromatic ring, with the dominant pathway being temperature-dependent. mdpi.com This highlights the potential for radical-initiated degradation or transformation of this compound in environments where radical species are present, such as in atmospheric chemistry or certain industrial processes.
V. Computational Chemistry and Theoretical Studies on 4 Acetyl N Methylaniline
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to understanding the intrinsic properties of 4-Acetyl-N-methylaniline. These methods solve approximations of the Schrödinger equation to determine the electronic distribution and energy of the molecule, which in turn dictates its structure and chemical behavior.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. It has been successfully applied to aniline (B41778) derivatives to study their molecular structure, vibrational frequencies, and reactivity. For this compound, DFT calculations, often using functionals like B3LYP or M06-2X with basis sets such as 6-311++G(d,p), are employed to predict its optimized geometry, frontier molecular orbitals (FMOs), and various reactivity descriptors.
| Parameter | Predicted Value (eV) | Significance |
|---|---|---|
| HOMO Energy | -5.85 | Indicates electron-donating capability, localized on the aniline ring and nitrogen atom. |
| LUMO Energy | -1.20 | Indicates electron-accepting capability, primarily located on the acetyl group and aromatic ring. |
| HOMO-LUMO Gap (ΔE) | 4.65 | Relates to chemical reactivity and kinetic stability; a smaller gap implies higher reactivity. |
| Electronegativity (χ) | 3.53 | Measures the overall ability of the molecule to attract electrons. |
| Chemical Hardness (η) | 2.33 | Represents resistance to change in electron distribution. |
Note: Values are hypothetical and representative of typical DFT calculation results for similar molecules.
Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution on the surface of a molecule. It is invaluable for predicting reactivity towards electrophilic and nucleophilic reagents and for understanding intermolecular interactions. The MEP map uses a color scale where red indicates regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack) and blue denotes regions of positive electrostatic potential (electron-poor, susceptible to nucleophilic attack).
For this compound, the MEP map would show a significant negative potential (red) around the carbonyl oxygen atom due to the presence of lone pair electrons, making it a primary site for hydrogen bonding and electrophilic interactions. Conversely, the hydrogen atom attached to the nitrogen (N-H) would exhibit a positive potential (blue), identifying it as a hydrogen bond donor site. The aromatic ring generally shows a moderately negative potential, characteristic of π-electron systems.
| Atomic Site | Predicted Potential Range (a.u.) | Inferred Reactivity |
|---|---|---|
| Carbonyl Oxygen (O) | -0.05 to -0.04 | Electron-rich; site for electrophilic attack and H-bond acceptor. |
| Amine Hydrogen (N-H) | +0.05 to +0.06 | Electron-poor; site for nucleophilic attack and H-bond donor. |
| Aromatic Ring (π-system) | -0.02 to -0.01 | Generally nucleophilic, can interact with electrophiles. |
| Carbonyl Carbon (C=O) | +0.03 to +0.04 | Electron-deficient; susceptible to nucleophilic attack. |
Note: Values are in atomic units (Hartrees) and are representative examples.
Conformational Analysis and Molecular Dynamics Simulations
The three-dimensional structure and flexibility of this compound are critical to its function and interactions. Conformational analysis involves identifying the stable arrangements (conformers) of the molecule and the energy barriers for rotation around its single bonds. For this molecule, key rotations include the C(aryl)-N bond and the C(aryl)-C(acetyl) bond.
Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of the molecule over time. These simulations solve Newton's equations of motion for the atoms in the molecule, providing a trajectory that reveals conformational changes, solvent effects, and interactions with other molecules. MD simulations can be used to understand how this compound behaves in different solvent environments or how it might bind to a biological target, such as an enzyme's active site. This provides a more realistic picture of the molecule's behavior than static, gas-phase calculations.
| Dihedral Angle | Atoms Involved | Description |
|---|---|---|
| τ1 | C-C-N-C | Rotation of the N-methylamino group relative to the phenyl ring. |
| τ2 | C-C-C(O)-C | Rotation of the acetyl group relative to the phenyl ring. |
Prediction of Spectroscopic Parameters via Computational Methods
Computational methods are extensively used to predict spectroscopic data, which serves as a powerful tool for structural elucidation and for validating experimental results. By calculating properties related to NMR, IR, and Raman spectroscopy, researchers can gain a deeper understanding of the molecule's structure.
For Nuclear Magnetic Resonance (NMR) spectroscopy, the Gauge-Independent Atomic Orbital (GIAO) method, typically coupled with DFT, is used to calculate the ¹H and ¹³C chemical shifts. These theoretical predictions, when compared with experimental spectra, help in the unambiguous assignment of peaks. For this compound, calculations can distinguish between the protons of the N-methyl and acetyl-methyl groups.
Similarly, the vibrational frequencies corresponding to Infrared (IR) and Raman spectra can be calculated. These calculations help in assigning the various vibrational modes of the molecule, such as the characteristic C=O stretch of the acetyl group and the N-H bending and stretching modes. Calculated frequencies are often scaled by a factor to correct for anharmonicity and other systematic errors in the computational methods.
| Spectroscopy | Parameter | Experimental Value | Predicted Value (Scaled) |
|---|---|---|---|
| ¹H NMR | δ (N-CH₃) | ~3.0 ppm | 2.9-3.1 ppm |
| ¹H NMR | δ (CO-CH₃) | ~2.5 ppm | 2.4-2.6 ppm |
| ¹³C NMR | δ (C=O) | ~196 ppm | 195-198 ppm |
| FT-IR | ν (C=O stretch) | ~1680 cm⁻¹ | 1675-1685 cm⁻¹ |
| FT-IR | ν (N-H stretch) | ~3350 cm⁻¹ | 3340-3360 cm⁻¹ |
*Note: Experimental values are typical ranges
Vi. Structure Activity and Structure Property Relationships Sar/spr of N Acetylated Anilines
Impact of N-Substitution and Acetyl Group on Aromatic Reactivity
The reactivity of an aniline (B41778) ring is significantly modulated by the substituents on the nitrogen atom. In its parent form, aniline, the amino (-NH₂) group is a powerful activating group and an ortho-, para-director in electrophilic aromatic substitution reactions. libretexts.org This is due to the donation of the nitrogen's lone pair of electrons into the benzene (B151609) ring's π-system, which increases the ring's nucleophilicity. quora.comchemistrysteps.com However, this high reactivity can be difficult to control, often leading to multiple substitutions and oxidation by-products. libretexts.orglibretexts.org
Electronic and Steric Effects of Substituents on Molecular Properties and Transformations
The electronic and steric effects of substituents are fundamental to understanding the properties and reactivity of N-acetylated anilines.
Electronic Effects: These effects are transmitted through the molecule's sigma (σ) and pi (π) bonds.
Inductive Effect (-I): The electronegative nitrogen and oxygen atoms in the N-acetyl group pull electron density away from the aromatic ring through the sigma bonds.
Steric Effects: The size and spatial arrangement of substituents can hinder the approach of reagents to a reaction site.
The acetyl group on the nitrogen is bulkier than a hydrogen atom in aniline, providing steric hindrance that can favor substitution at the less crowded para position over the ortho positions. chemistrysteps.com
An N-methyl group, as in 4-Acetyl-N-methylaniline, adds further steric bulk around the nitrogen, which can influence reactions involving the amine itself or the approach of reagents to the ortho positions of the ring.
These effects collectively influence a wide range of molecular properties, including reaction rates, acidity/basicity (pKa), dipole moment, and the potential for intermolecular interactions like hydrogen bonding. academicjournals.org
Table 1: Influence of Substituents on Aniline Derivative Properties
| Substituent Group | Electronic Effect | Steric Effect | Impact on Aromatic Ring Reactivity |
| -NH₂ (Anilino) | Strongly activating (+R > -I) | Small | High reactivity, ortho, para-directing |
| -NHCOCH₃ (Acetanilido) | Moderately activating (+R > -I, but attenuated) | Moderate | Reduced reactivity vs. -NH₂, ortho, para-directing |
| -N(CH₃)COCH₃ (N-Methylacetamido) | Moderately activating | Moderate-Large | Similar to acetanilido, with added steric bulk |
| -NO₂ (Nitro) | Strongly deactivating (-R, -I) | Small-Moderate | Greatly reduced reactivity, meta-directing |
| -OH (Hydroxy) | Strongly activating (+R > -I) | Small | High reactivity, ortho, para-directing |
| -CH₃ (Methyl) | Weakly activating (+I, Hyperconjugation) | Small | Increased reactivity vs. benzene, ortho, para-directing |
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) are computational methodologies used to correlate the chemical structure of compounds with their biological activities or physicochemical properties, respectively. semanticscholar.orgrdd.edu.iq These models are invaluable for predicting the behavior of new or untested chemicals, aiding in fields like drug design and toxicology. nih.govijlpr.com
For aniline derivatives, QSAR/QSPR studies often employ a range of molecular descriptors that quantify various aspects of the molecule's structure:
Topological Descriptors: These describe the connectivity and shape of the molecule, such as molecular connectivity indices (e.g., ¹χ, ²χ) and shape indices. semanticscholar.orgijlpr.com
Electronic Descriptors: These quantify the electronic properties, including Hammett sigma constants (σ), partial atomic charges, dipole moment, and energies of frontier molecular orbitals (HOMO and LUMO). nih.govuky.edunih.gov
Physicochemical Descriptors: These relate to properties like the octanol-water partition coefficient (logP), which measures lipophilicity, molar refractivity, and solvent accessible surface area. ijlpr.comresearchgate.net
These descriptors are used to build mathematical models, often through multiple linear regression (MLR), that can predict a specific endpoint. rdd.edu.iqresearchgate.net For instance, QSAR models have been developed to predict the carcinogenicity of aromatic amines, where descriptors like logP and connectivity indices were found to be significant. ijlpr.com Similarly, the toxicity of substituted anilines to organisms like Tetrahymena pyriformis has been successfully modeled using logP and Hammett constants. uky.edu QSPR models have been used to predict physical properties like the dipole moment of substituted anilines. rdd.edu.iq
Table 2: Example Descriptors Used in QSAR/QSPR Models for Aniline Derivatives
| Model Type | Predicted Endpoint | Key Molecular Descriptors Used in Models |
| QSAR | Carcinogenicity ijlpr.com | logP, Connectivity Indices (¹χ), Shape Indices |
| QSAR | Aquatic Toxicity (Polar Narcosis) uky.edu | logP, Hammett Constants (Σσ) |
| QSAR | Skin Sensitization nih.gov | Energy of HOMO (εHOMO) |
| QSPR | N-Acetylation Propensity nih.gov | Partial Charge on Amine Nitrogen |
| QSPR | Lipophilicity (logP) researchgate.net | Hydrophilicity Factor (Hy), Electrophilicity (ω), van der Waals Volume (vWV) |
| QSPR | Dipole Moment rdd.edu.iq | LogP, Surface Area, Total Energy, Energy Gap (E.GAP) |
Correlation of Computational Metrics with Experimental Observations in SAR/SPR Studies
A crucial aspect of modern SAR and QSPR studies is the validation of computational models against experimental data. This correlation ensures that the theoretical descriptors accurately reflect the real-world behavior of the molecules. Computational chemistry provides powerful tools, such as those based on Density Functional Theory (DFT), for calculating molecular properties. researchgate.net
For N-acetylated anilines and related compounds, several types of correlations are investigated:
Reactivity and Electronic Parameters: The rates of chemical reactions can be correlated with calculated electronic parameters. For example, a study on the metabolism of substituted anilines found that the calculated partial atomic charge on the amine nitrogen was the most important parameter for predicting whether a compound would undergo N-acetylation. nih.gov
Lipophilicity (logP): Experimental measures of lipophilicity, determined through methods like chromatography, can be compared with computationally predicted logP values. Studies on aniline derivatives have shown strong correlations between experimental and calculated logP, validating the in silico methods for predicting how these compounds distribute between fatty and aqueous environments. nih.gov
Spectroscopic Properties: Computational methods can predict spectroscopic data, such as ¹³C-NMR chemical shifts. The N-substitution effects on the carbon-13 chemical shifts of substituted anilines have been studied and correlated with substituent constants (σI and σR), with the best correlation observed for N-methylation effects. researchgate.net
Biological Activity: In drug discovery, the binding affinity or inhibitory concentration (e.g., GI₅₀) of a series of compounds is correlated with computed properties. For example, in developing disruptors of the EWS-FLI1 protein interaction, the antiproliferative activity of aniline derivatives was found to be sensitive to substitutions on the phenyl ring, and these experimental SAR trends were supported by computational modeling. acs.orgacs.org
Table 3: Correlation of Computational and Experimental Data for Aniline Derivatives
| Experimental Observation | Correlated Computational Metric(s) | Study Focus | Reference |
| Rate of N-acetylation | Partial charge on amine nitrogen | Metabolism Prediction | nih.gov |
| Lipophilicity (logPTLC) | Calculated logP (e.g., ALOGP, MLOGP) | Pharmacokinetic Profile | nih.gov |
| Skin Sensitization Potential | Energy of HOMO (εHOMO) | Toxicology | nih.gov |
| Reaction Rate (Oxidation) | Isokinetic Temperature (from Exner plot) | Reaction Mechanism | acs.org |
| Antiproliferative Activity (GI₅₀) | Molecular Docking Scores/Binding Energy | Drug Discovery | acs.org |
Vii. Applications of 4 Acetyl N Methylaniline in Specialized Chemical Syntheses
Utilization as a Key Intermediate in Dye and Pigment Synthesis
4-Acetyl-N-methylaniline is a key intermediate in the synthesis of various dyes and pigments, particularly within the textile industry. chemimpex.com Its structural features allow it to be readily incorporated into complex dye molecules, such as azo dyes, which are a major class of colorants. wjpls.orgnih.gov The synthesis of these dyes often involves a diazotization reaction followed by a coupling reaction, where this compound or its derivatives can act as the coupling component. nih.govunb.ca
The presence of the acetyl group in this compound enhances its reactivity, facilitating its efficient integration into the final dye structure. chemimpex.com This reactivity is crucial for achieving high yields and purity in the dye manufacturing process. The compound's versatility allows for the production of a spectrum of colors, including yellows, reds, and oranges. unb.ca
Contributions to Color Fastness and Vibrancy in Material Science
The incorporation of this compound into dye structures significantly contributes to the vibrancy and durability of colors in materials. chemimpex.com The resulting dyes often exhibit enhanced color fastness, meaning they are more resistant to fading or running when exposed to light, washing, or other environmental factors. chemimpex.comwjpls.org This property is highly desirable in the textile and coatings industries to ensure the longevity of the colored products. chemimpex.com
The structural characteristics of dyes derived from this compound can lead to the creation of vibrant and intense colors. chemimpex.com The specific arrangement of atoms within the dye molecule, influenced by the this compound precursor, determines its light-absorbing properties and thus its perceived color.
Role in Pharmaceutical Intermediate Synthesis and Active Pharmaceutical Ingredient (API) Development
This compound plays a significant role as an intermediate in the synthesis of various pharmaceutical compounds and active pharmaceutical ingredients (APIs). chemimpex.comontosight.ai Its structure serves as a versatile scaffold that can be chemically modified to produce a diverse range of biologically active molecules. yufenggp.com The synthesis of these pharmaceutical compounds often involves multiple steps where this compound is a key starting material or intermediate. ontosight.ai
The ability to introduce different functional groups onto the this compound framework allows for the fine-tuning of the pharmacological properties of the final drug substance. yufenggp.com This adaptability makes it a valuable component in the drug discovery and development process.
Building Block for Bioactive Compounds with Tailored Pharmacological Activities
As a versatile building block, this compound enables the synthesis of bioactive compounds with specific and tailored pharmacological activities. chemimpex.comontosight.ai Researchers can modify its structure to create derivatives with a wide range of therapeutic properties. yufenggp.com For instance, derivatives of this compound have been investigated for their potential as anticancer agents.
The synthesis of these bioactive molecules often involves coupling this compound with other active pharmaceutical ingredients or modifying its functional groups to enhance efficacy and target specific biological pathways. The ability to create a library of derivatives from a single precursor accelerates the process of identifying lead compounds in drug development.
Development of Analgesics and Anti-inflammatory Agents
This compound and its derivatives have been utilized in the development of analgesics and anti-inflammatory medications. chemimpex.com The core structure of this compound can be found within certain classes of drugs designed to relieve pain and reduce inflammation. For example, anilides, which are derivatives of aniline (B41778), are known to exhibit such biological activities. ontosight.ai
The synthesis of these agents may involve the chemical transformation of this compound to introduce the necessary pharmacophores responsible for their therapeutic effects. This highlights the compound's importance in creating molecules with specific medicinal applications. chemimpex.com
Application in Agrochemical Synthesis (Pesticides and Herbicides)
Beyond pharmaceuticals, this compound is also employed as an intermediate in the synthesis of agrochemicals, including pesticides and herbicides. chemimpex.com Its chemical reactivity allows for its incorporation into larger molecules designed to protect crops from pests and unwanted vegetation.
The development of new and effective agrochemicals is crucial for modern agriculture, and intermediates like this compound provide a foundation for creating novel active ingredients. Its use in this sector underscores its versatility and importance in various chemical industries. chemimpex.com
Incorporation into Polymer Chemistry for High-Performance Materials
In the field of polymer chemistry, this compound is used to create high-performance materials with enhanced properties. ontosight.ai It can be incorporated into polymer chains to improve characteristics such as thermal stability and mechanical strength. chemimpex.com
The ability of the acetyl and methylamino groups to participate in hydrogen bonding can enhance the structural integrity of polymer networks. This makes polymers containing this compound valuable for applications requiring durable and resilient materials. chemimpex.com For example, it has been explored for use in specialty polymers. chemimpex.com
Interactive Data Table: Applications of this compound
| Application Area | Specific Use | Key Contributions |
| Dye & Pigment Synthesis | Intermediate for azo dyes | Enhances color vibrancy and fastness chemimpex.comwjpls.org |
| Pharmaceuticals | Intermediate for APIs | Building block for bioactive compounds chemimpex.comontosight.ai |
| Analgesics & Anti-inflammatories | Core structure for pain relief agents chemimpex.comontosight.ai | |
| Agrochemicals | Intermediate for pesticides/herbicides | Foundation for crop protection chemicals chemimpex.com |
| Polymer Chemistry | Monomer for specialty polymers | Improves thermal stability and mechanical properties chemimpex.com |
Enhancement of Thermal Stability and Mechanical Properties in Specialty Polymers
This compound is incorporated into the production of specialty polymers to improve their physical characteristics. chemimpex.com Its integration into polymer matrices has been noted to enhance both the thermal stability and mechanical properties of the resulting materials, making it a valuable component in the manufacturing of durable, high-performance polymers. chemimpex.com The mechanism behind this enhancement is partly attributed to the molecule's ability to form hydrogen bonds. The presence of the N-methylamino group and the carbonyl group allows for intermolecular hydrogen bonding, which can increase the structural integrity of the polymer networks. This increased intermolecular force restricts polymer chain mobility, leading to a higher glass transition temperature and improved resistance to deformation under stress.
Table 1: Impact of this compound on Specialty Polymer Properties
| Property | Enhancement Mechanism | Resulting Improvement |
|---|---|---|
| Thermal Stability | Increased intermolecular forces (e.g., hydrogen bonding) restricting chain mobility. | Higher decomposition temperature and greater stability at elevated temperatures. |
| Mechanical Properties | Reinforcement of the polymer network through molecular interactions. | Improved tensile strength, rigidity, and resistance to mechanical stress. |
General Reagent in Complex Organic Molecule Construction
In the field of organic synthesis, this compound serves as a versatile building block for the creation of more complex molecules. chemimpex.com Its unique structure, featuring an N-methylaniline core with a reactive acetyl group, makes it a useful intermediate in multi-step syntheses. chemimpex.com The compound's acetyl group, in particular, enhances its electrophilicity and reactivity in various coupling reactions.
Researchers have utilized this compound in the synthesis of a range of complex organic structures. For instance, it has been employed in the preparation of stable crystalline phosphorus ylides, which are critical reagents in reactions like the Wittig reaction for forming alkenes. Furthermore, its derivatives have been central to the development of potential therapeutic agents. In one area of study, it was used as a key intermediate in the synthesis of biotin-conjugated derivatives designed for anticancer research.
Formation of Carbon-Carbon Bonds and Heterocyclic Systems
The chemical structure of this compound provides a reactive center for the strategic formation of new carbon-carbon bonds and the subsequent construction of heterocyclic rings. The methyl group of the acetyl moiety (-COCH₃) is acidic and can be deprotonated by a base to form an enolate. This enolate is a potent nucleophile that can attack various electrophiles, initiating carbon-carbon bond formation.
A prominent example of this reactivity is its use in condensation reactions with aldehydes (an aldol-type reaction). The enolate of this compound can react with a benzaldehyde (B42025) derivative to form an α,β-unsaturated ketone. researchgate.net This reaction creates a new carbon-carbon double bond and extends the carbon skeleton of the original molecule.
This newly formed α,β-unsaturated ketone can then serve as a precursor for building heterocyclic systems. researchgate.net For instance, reaction with guanidine (B92328) hydrochloride allows for the construction of a pyrimidine (B1678525) ring, a common scaffold in medicinal chemistry. researchgate.net This multi-step synthesis, starting from a related N-methylaniline derivative, illustrates how the acetyl group acts as a functional handle to first form carbon-carbon bonds and then participate in cyclization to yield complex heterocyclic structures like quinoline-pyrimidine hybrids. researchgate.net
Viii. Biological and Pharmacological Research Perspectives on N Acetylated Anilines
In Vitro and In Vivo Metabolic Fate Studies of Related N-Methylanilines
The metabolic fate of N-methylaniline derivatives, which are structurally related to 4-Acetyl-N-methylaniline, has been the subject of numerous studies to elucidate the biotransformation pathways these compounds undergo in biological systems. Research has been conducted using various models, including in vitro systems with liver microsomes and purified enzymes, as well as in vivo animal studies. annualreviews.orgtandfonline.com
The metabolism of N-methylaniline (NMA) and its derivatives is a complex process involving several enzymatic systems. Studies in immature human fetal tissues have shown that the liver possesses the highest metabolic activity for NMA demethylase. researchgate.net In isolated rat hepatocytes, the N-demethylation of N-nitroso-N-methylaniline (NMA) has been investigated, revealing that about 23% of the metabolism proceeds via a pathway that releases molecular nitrogen. nih.gov This is in contrast to in vitro experiments with rat liver S-9 fractions where the value was found to be around 19%. pnas.orgacs.org
Furthermore, research on N,N-dimethylaniline, a closely related tertiary amine, shows that it is metabolized into N-methylaniline and formaldehyde (B43269). nih.gov In female Wistar rats, N,N-dimethylaniline was also found to form metabolites such as its N-oxide and N-methylaniline N-glucuronide. iarc.fr
The primary metabolic routes for N-methylanilines are N-oxidation and N-demethylation, catalyzed by several enzyme systems.
Cytochrome P450 (CYP) System : The CYP system is a major contributor to the metabolism of N-methylanilines. annualreviews.org For instance, the metabolism of N,N-dimethylaniline to N-methylaniline is catalyzed by purified isozymes of cytochrome P-450. nih.gov Interestingly, studies with different CYP isozymes (P-450 form 2, P-450 form 4, P-450b, and P-450c) have shown that the N-oxide of N,N-dimethylaniline is not a significant intermediate in the N-demethylation reaction catalyzed by these enzymes. nih.gov The turnover numbers for the metabolism of N,N-dimethylaniline to formaldehyde were significantly greater than for the metabolism of its N-oxide, suggesting separate pathways. nih.gov The mechanism of oxidative N-demethylation by heme enzymes like cytochrome P-450 has been debated, with proposals including electron transfer followed by proton transfer, or hydrogen transfer from the methyl group's α-C-H bond. researchgate.net
Flavin-Containing Monooxygenase (FMO) : The FMO system is another key player in the metabolism of N-methylanilines. For example, in the metabolism of 4-fluoro-N-methylaniline, the FMO system's contribution to the formation of defluorinated ring hydroxylated products was suggested to be three to ten times higher than that of the CYP system, likely proceeding through an N-oxidation mechanism. annualreviews.org
Hemoglobin : Hemoglobin has also been shown to possess monooxygenase activity, capable of metabolizing N-methylaniline. This metabolism displays regioselectivity, with N-demethylation being the favored pathway over p-hydroxylation. nih.gov
Lipoxygenase : Non-heme iron proteins like soybean lipoxygenase can also mediate the N-demethylation of N,N-dimethylaniline and related compounds in a hydrogen peroxide-dependent manner. nih.gov This reaction produces formaldehyde, and its rate is influenced by enzyme concentration, substrate concentration, and pH. nih.gov Unlike some other enzymatic pathways, the formation of an N-oxide was not detected in this process. nih.gov
The enzymatic pathways are summarized in the table below.
| Enzyme System | Primary Action on N-Methylanilines | Key Findings |
| Cytochrome P450 (CYP) | N-Demethylation, Aromatic Hydroxylation | Major pathway for N-demethylation; N-oxide is not a mandatory intermediate for demethylation by several isozymes. annualreviews.orgnih.gov |
| Flavin-Containing Monooxygenase (FMO) | N-Oxidation, Defluorination | Significant contributor to metabolism, particularly in the formation of certain hydroxylated metabolites via N-oxidation. annualreviews.org |
| Hemoglobin | N-Demethylation, p-Hydroxylation | Favors N-demethylation over hydroxylation of the aromatic ring. nih.gov |
| Lipoxygenase | N-Demethylation | A non-heme iron protein that can catalyze N-demethylation in the presence of hydrogen peroxide without forming an N-oxide intermediate. nih.gov |
Investigations into Potential Biological Activities of Acetylated Aniline (B41778) Scaffolds
The acetylated aniline scaffold is a common motif in a variety of biologically active compounds. Research into these structures has revealed a range of pharmacological activities. ontosight.airesearchgate.netyufenggp.com
Historically, acetanilide, the parent compound of this class, was one of the first aniline derivatives to be identified with both analgesic (pain-relieving) and antipyretic (fever-reducing) properties and was introduced medically as Antifebrin in 1886. wikipedia.orgpatsnap.com Its mechanism of action is believed to be the inhibition of cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins (B1171923) that mediate pain and fever. patsnap.com However, its use was curtailed due to toxicity, primarily methemoglobinemia. wikipedia.orgpatsnap.com
Modern research continues to explore the potential of this scaffold. Aniline derivatives are investigated for a wide array of therapeutic applications, including:
Analgesic and Antioxidant Activity : Recent studies have focused on synthesizing new aniline derivatives and evaluating them for analgesic and antioxidant properties. researchgate.net
Neurological and Anti-inflammatory Properties : The general class of aniline derivatives is often screened for potential effects on the central nervous system and for anti-inflammatory activity. ontosight.ai
Broad Pharmaceutical Applications : The aniline and N-methylaniline structures serve as crucial building blocks in the synthesis of pharmaceuticals for treating cancer, cardiovascular disorders, and infectious diseases. yufenggp.com
The incorporation of bioactive molecules and specific chemical functional groups onto scaffolds is a key strategy in developing materials for applications like tissue engineering, highlighting the versatility of modifying basic chemical structures to achieve desired biological outcomes. nih.gov
Studies on Structure-Metabolism Relationships
The relationship between the chemical structure of N-methylaniline derivatives and their metabolic fate is a critical area of study for predicting the biotransformation and potential toxicity of new compounds.
Studies on a series of para- and meta-substituted N,N-dimethylanilines and N-methylanilines have demonstrated a clear link between their physicochemical properties and the rate of N-demethylation by rat liver microsomes. tandfonline.com A multi-parameter linear regression analysis revealed a good correlation between the maximum velocity (Vmax) of the reaction and the compound's first ionization potential, lipophilicity, and a steric bulk factor. tandfonline.com This indicates that electronic and steric properties of substituents on the aniline ring directly influence how efficiently the metabolic enzymes can process the compound.
Further evidence of electronic effects comes from studies on the oxidation of substituted N,N-dimethylanilines, which showed a Hammett linear free energy relationship. psu.edu The negative rho value (-0.84) obtained in these experiments suggests the development of a positive charge (cationic intermediate) during the rate-determining step of the oxidation reaction. psu.edu
The position and nature of substituents can also dictate the metabolic pathway. For instance, the metabolism of 4-fluoro-N-methylaniline is significantly influenced by the fluorine atom. annualreviews.org Its metabolism leads to defluorination, which is thought to occur via N-oxidation, accounting for a substantial portion of the recovered metabolites. annualreviews.org This highlights how a single atomic substitution can introduce new metabolic routes.
The structure of the N-alkyl group itself is also a key determinant of metabolic interaction. In a study with N-alkyl-N-hydroxyanilines and aryl sulfotransferase IV, a metabolic enzyme, a fascinating switch in function was observed. acs.org While N-hydroxy-N-methylaniline, N-ethyl-N-hydroxyaniline, and N-hydroxy-N-n-propylaniline acted as substrates for the enzyme, increasing the alkyl chain length to an n-butyl group turned the compound into a competitive inhibitor. acs.org Molecular modeling suggested that steric constraints within the enzyme's active site are responsible for this change in specificity. acs.org
The table below summarizes key findings on structure-metabolism relationships.
| Structural Feature | Influence on Metabolism | Example |
| Ring Substituents (Electronic & Lipophilic Properties) | Affects the rate of N-demethylation (Vmax). tandfonline.com | For substituted N,N-dimethylanilines, the rate of metabolism correlates with ionization potential and lipophilicity. tandfonline.com |
| Ring Substituents (Steric Properties) | Influences the rate of N-demethylation. tandfonline.com | A steric bulk factor was a significant parameter in correlating the structure of N,N-dimethylanilines with their metabolic rate. tandfonline.com |
| N-Alkyl Chain Length | Can determine whether a compound acts as a substrate or an inhibitor of a metabolic enzyme. acs.org | N-hydroxy-N-methylaniline is a substrate for aryl sulfotransferase IV, while N-n-butyl-N-hydroxyaniline is a competitive inhibitor. acs.org |
| Specific Substituents (e.g., Fluorine) | Can introduce novel metabolic pathways. annualreviews.org | The fluorine atom in 4-fluoro-N-methylaniline leads to a significant defluorination pathway, likely via N-oxidation. annualreviews.org |
Ix. Future Directions and Emerging Research Avenues for 4 Acetyl N Methylaniline
Exploration of Novel Synthetic Routes and Green Chemistry Approaches
The development of efficient and environmentally friendly methods for synthesizing 4-Acetyl-N-methylaniline is a key area of research. Traditional methods often involve the acetylation of N-methylaniline with reagents like acetic anhydride (B1165640) or acetyl chloride. While effective, these methods can require harsh conditions and generate waste.
Current research is focused on "green chemistry" approaches that aim to reduce the environmental impact of chemical processes. nih.govresearchgate.net One promising direction is the development of one-pot syntheses that combine multiple reaction steps into a single procedure, thereby minimizing solvent use and purification steps. For example, a tandem methylation-acetylation process has been explored where N-methylation is followed by in-situ acetylation, improving atom economy.
Another green approach involves the use of mechanochemistry, which utilizes mechanical force to drive chemical reactions, often in the absence of bulk solvents. nih.gov The use of solid catalysts and aqueous reaction media are also being investigated to create more sustainable synthetic pathways. nih.govnih.gov
Table 1: Comparison of Synthetic Routes for this compound
| Method | Reagents | Catalyst/Conditions | Advantages | Disadvantages |
| Traditional Acetylation | N-methylaniline, Acetic Anhydride/Acetyl Chloride | Pyridine (B92270), Sodium Acetate (B1210297) | High yields (75-92%) | Requires anhydrous solvents, can produce corrosive byproducts |
| One-Pot Synthesis | Aniline (B41778), Methanol (B129727), Acetic Anhydride | Ru/CeO₂ catalyst | Reduced purification steps, improved atom economy | May require specialized catalysts |
| Microwave-Assisted Synthesis | N-methylaniline, Acetic Acid | Microwave irradiation | Rapid reaction times, potential for solvent-free conditions | Requires specialized equipment |
| Catalytic Acetylation | N-methylaniline, Acetic Acid | Solid acid catalysts | Reusable catalysts, potentially milder conditions | Catalyst development is ongoing |
Advanced Mechanistic Elucidations through High-Resolution Techniques
A thorough understanding of the reaction mechanisms involving this compound is crucial for optimizing existing processes and designing new applications. High-resolution analytical techniques are being employed to gain deeper insights into the intricate steps of these reactions.
Techniques such as in-situ infrared (IR) spectroscopy and nuclear magnetic resonance (NMR) spectroscopy allow researchers to monitor the formation of intermediates and byproducts in real-time. cdnsciencepub.comnih.govnih.gov This provides valuable data on reaction kinetics and pathways. For instance, studies on the Friedel-Crafts acetylation of related compounds have utilized these techniques to understand the role of catalysts and the formation of different isomers. ruc.dk
Computational methods, particularly Density Functional Theory (DFT), are also playing a significant role. DFT calculations can model the electron distribution within the molecule, helping to predict reactive sites and transition states. This information is invaluable for understanding the selectivity of reactions and for designing more efficient catalysts.
Rational Design of Derivatives for Enhanced Selectivity in Synthetic Applications
Researchers are actively designing and synthesizing derivatives of this compound to enhance their selectivity and efficacy in various applications. By modifying the core structure, it is possible to tune the electronic and steric properties of the molecule, leading to improved performance in specific reactions.
For example, the introduction of different substituent groups on the aniline ring can influence the compound's reactivity and its ability to act as a building block in the synthesis of more complex molecules, such as pharmaceuticals and dyes. ajrconline.orgmdpi.comnih.gov The synthesis of quinazolin-4(3H)-one derivatives, for instance, has been explored for their potential as dual-target inhibitors in cancer therapy. nih.gov
Isotopically labeled versions of this compound, such as those containing ¹³C or deuterium (B1214612), are also being synthesized. medchemexpress.commedchemexpress.com These labeled compounds are powerful tools for metabolic analysis, allowing scientists to track the fate of the molecule in biological systems. medchemexpress.commedchemexpress.com
Integration with Machine Learning and Artificial Intelligence for Predictive Chemistry
The fields of machine learning (ML) and artificial intelligence (AI) are revolutionizing chemical research. cam.ac.ukarxiv.org These technologies are being applied to predict the properties and reactivity of molecules like this compound, accelerating the pace of discovery. cam.ac.uknih.gov
ML models can be trained on large datasets of chemical information to predict various properties, such as solubility, toxicity, and reaction outcomes. researchgate.net For example, Quantitative Structure-Activity Relationship (QSAR) models can establish a mathematical relationship between the chemical structure of a molecule and its biological activity. cam.ac.uk This predictive capability can help researchers to screen large numbers of virtual compounds and prioritize the most promising candidates for synthesis and testing. researchgate.net
In the context of this compound, ML could be used to:
Predict the optimal conditions for its synthesis.
Identify novel derivatives with desired properties.
Screen for potential biological activities.
Investigation of Environmental Degradation Pathways and Bioremediation Potential
As with any widely used chemical, understanding the environmental fate of this compound is of paramount importance. Research in this area focuses on its persistence, potential for bioaccumulation, and degradation pathways in the environment.
Studies on the biodegradation of related aniline compounds have shown that certain microorganisms are capable of breaking them down. nih.govnih.gov For example, some bacteria can utilize aniline and its derivatives as a source of carbon and nitrogen. nih.gov Research into the specific enzymes and metabolic pathways involved in the degradation of this compound could lead to the development of bioremediation strategies for contaminated sites.
The study of the environmental degradation of 4-methylaniline, a closely related compound, has been evaluated in sequencing batch reactors, providing insights into the potential for microbial breakdown. nih.gov Further investigation is needed to determine the specific microorganisms and conditions that can effectively degrade this compound and its transformation products.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-Acetyl-N-methylaniline in academic laboratories?
- Methodology : A common approach involves acetylation of N-methylaniline using acetyl chloride or acetic anhydride under controlled conditions. The reaction typically requires anhydrous solvents (e.g., dichloromethane) and a catalyst like aluminum chloride. Post-synthesis purification via recrystallization (using ethanol/water mixtures) ensures high purity, as indicated by melting point consistency (103–107°C) . For structural validation, combine elemental analysis with spectroscopic techniques such as IR (to confirm acetyl C=O stretch ~1680 cm⁻¹) and ¹H NMR (to distinguish methyl groups on nitrogen and acetyl moieties) .
Q. Which analytical techniques are critical for characterizing this compound?
- Methodology :
- Chromatography : Use reverse-phase HPLC with UV detection (λmax ~255 nm) to assess purity and detect impurities .
- Spectroscopy :
- IR : Identify functional groups (e.g., acetyl C=O at ~1680 cm⁻¹, N–H stretches in secondary amines).
- ¹H/¹³C NMR : Assign peaks for aromatic protons (δ 6.5–7.5 ppm), N–CH₃ (δ ~3.0 ppm), and acetyl CH₃ (δ ~2.5 ppm) .
- Mass Spectrometry : Confirm molecular ion [M+H]⁺ at m/z 164.1 .
Q. What safety protocols are essential for handling this compound?
- Methodology :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
- Ventilation : Use fume hoods to minimize inhalation of vapors.
- Storage : Keep in airtight containers at room temperature, away from oxidizing agents .
- Spill Management : Absorb with inert material (e.g., sand) and dispose as hazardous waste .
Advanced Research Questions
Q. How can computational methods predict the reactivity of this compound in novel reactions?
- Methodology :
- Density Functional Theory (DFT) : Calculate electron density distribution and Fukui indices to identify nucleophilic/electrophilic sites. For example, the acetyl group’s carbonyl carbon is electrophilic, making it prone to nucleophilic attack .
- Molecular Dynamics (MD) : Simulate solvation effects in polar aprotic solvents (e.g., DMF) to optimize reaction conditions .
- Correlation Energy Models : Use Colle-Salvetti-type functionals to study electronic excitation states relevant to photochemical applications .
Q. How can contradictory data on the biological activity of this compound be resolved?
- Methodology :
- Dose-Response Studies : Conduct assays (e.g., MTT for cytotoxicity) across a range of concentrations (1–100 µM) to identify threshold effects.
- Metabolite Profiling : Use hepatic microsomes (e.g., hamster/rabbit) to detect metabolites like hydroxylated derivatives via HPLC-UV or LC-MS .
- Cell-Type Specificity : Compare activity in cancer vs. normal cell lines to rule out non-specific effects .
Q. What mechanistic insights explain this compound’s role in apoptosis pathways?
- Methodology :
- Western Blotting : Quantify pro-apoptotic proteins (e.g., Bax, caspase-3) and anti-apoptotic markers (e.g., Bcl-2) in treated cells.
- Flow Cytometry : Measure Annexin V/PI staining to distinguish early/late apoptosis .
- Kinase Assays : Test inhibition of kinases (e.g., AKT, MAPK) linked to survival pathways using recombinant proteins and ATP-analog probes .
Key Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
